

# Application Notes and Protocols for Assessing NBI-6024 Immunogenicity

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the techniques and protocols for assessing the immunogenicity of **NBI-6024**, an altered peptide ligand of the insulin B chain (B(9-23)) epitope. The primary immunomodulatory goal of **NBI-6024** is to shift the immune response from a pro-inflammatory Th1 phenotype to an anti-inflammatory or regulatory Th2 phenotype. The following protocols are based on methods employed in preclinical and clinical studies of **NBI-6024**.

# I. Overview of Immunogenicity Assessment Strategy

The immunogenicity assessment of **NBI-6024** focuses on characterizing the T-cell response to the altered peptide ligand. This involves evaluating the cytokine secretion profile and proliferative response of peripheral blood mononuclear cells (PBMCs) upon stimulation with **NBI-6024**. The key assays employed are the Enzyme-Linked Immunosorbent Spot (ELISPOT) assay for cytokine profiling and the lymphocyte proliferation assay.

# **II. Quantitative Data Summary**

The following tables summarize the reported immunomodulatory effects of **NBI-6024** from clinical and preclinical studies.

Table 1: Summary of T-Cell Responses to NBI-6024 in a Phase I Clinical Trial[1]



Parameter	Assay	Finding	Implication
Th1 Response	IFN-γ ELISPOT	NBI-6024 administration significantly and dose- dependently reduced the percentage of patients with Th1 responses to the native insulin B(9-23) peptide and NBI-6024. [1]	Indicates a suppression of the pathogenic Th1 response.
Th2 Response	IL-5 ELISPOT	Significant increases in interleukin-5 (IL-5) responses were observed in cohorts that received NBI-6024 compared to placebo.[1]	Suggests a shift towards a protective Th2 phenotype.

Table 2: Summary of Preclinical T-Cell Responses to NBI-6024 in NOD Mice[2]



Parameter	Assay	Finding	Implication
T-Cell Proliferation	Lymphocyte Proliferation Assay	NBI-6024 induced strong cellular responses as measured by in vitro lymphocyte proliferation.[2]	Demonstrates the immunogenic potential of the altered peptide ligand.
Th2 Cytokine Production	Cytokine Measurement	Vaccination with NBI-6024 induced the production of Th2 cytokines, specifically interleukin-4 (IL-4) and interleukin-10 (IL-10), but not IFN-y.[2]	Confirms the induction of a Th2-biased immune response in an animal model of type 1 diabetes.

# III. Experimental Protocols

# A. Protocol 1: Human PBMC Cytokine ELISPOT Assay

This protocol is designed to enumerate **NBI-6024**-specific cytokine-secreting T-cells from human peripheral blood.

#### 1. Principle

The ELISPOT assay is a highly sensitive method for detecting and quantifying individual cells that secrete a specific cytokine. In this context, it is used to measure the frequency of T-cells that produce IFN-γ (a Th1 cytokine) or IL-5 (a Th2 cytokine) in response to stimulation with **NBI-6024**.

#### 2. Materials

- 96-well PVDF membrane ELISPOT plates
- Sterile PBS
- Coating Buffer (e.g., sterile PBS)



- Capture antibodies: anti-human IFN-y and anti-human IL-5
- Blocking Buffer (e.g., RPMI 1640 with 10% FBS)
- Complete RPMI 1640 medium (supplemented with 10% FBS, L-glutamine, penicillinstreptomycin)
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- NBI-6024 peptide
- Native insulin B(9-23) peptide (as a control)
- Phytohemagglutinin (PHA) (as a positive control)
- Detection antibodies: biotinylated anti-human IFN-y and anti-human IL-5
- Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
- Substrate solution (e.g., BCIP/NBT for AP or AEC for HRP)
- Deionized water
- Automated ELISPOT reader
- 3. Workflow





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Caption: ELISPOT Assay Workflow.

- 4. Procedure
- Plate Coating:
  - 1. Pre-wet the ELISPOT plate membrane with 35% ethanol for 30 seconds.
  - 2. Wash the plate 3 times with sterile PBS.
  - Coat the wells with the appropriate capture antibody (anti-IFN-y or anti-IL-5) diluted in Coating Buffer.
  - 4. Incubate overnight at 4°C.
- Plate Blocking:
  - 1. Wash the plate 3 times with sterile PBS.
  - 2. Add Blocking Buffer to each well.
  - 3. Incubate for at least 2 hours at 37°C.
- Cell Plating and Stimulation:
  - 1. Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
  - 2. Wash the cells and resuspend in complete RPMI 1640 medium.
  - 3. Wash the blocked plate 3 times with sterile PBS.
  - 4. Add 2 x 10<sup>5</sup> PBMCs to each well.
  - 5. Add **NBI-6024**, native insulin B(9-23) peptide, PHA, or medium alone to the respective wells. A typical concentration for peptides is 10 μg/mL.
  - 6. Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.



#### Detection:

- 1. Wash the plate 4 times with PBS containing 0.05% Tween-20 (PBST).
- 2. Add the biotinylated detection antibody (anti-IFN-γ or anti-IL-5) diluted in PBST with 1% BSA.
- 3. Incubate for 2 hours at room temperature.
- 4. Wash the plate 4 times with PBST.
- 5. Add Streptavidin-AP or -HRP diluted in PBST with 1% BSA.
- 6. Incubate for 1 hour at room temperature.
- 7. Wash the plate 4 times with PBST, followed by 2 washes with PBS.
- Spot Development and Analysis:
  - 1. Add the substrate solution to each well.
  - 2. Monitor spot development.
  - 3. Stop the reaction by washing thoroughly with deionized water.
  - 4. Allow the plate to dry completely.
  - Count the spots using an automated ELISPOT reader.

## **B. Protocol 2: Murine Splenocyte Proliferation Assay**

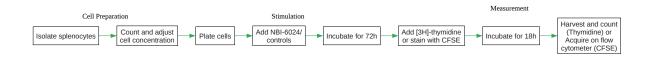
This protocol is for assessing the proliferative response of murine splenocytes to **NBI-6024**.

#### 1. Principle

This assay measures the proliferation of lymphocytes upon stimulation with an antigen. Proliferation can be quantified by the incorporation of a labeled nucleotide (e.g., [3H]-thymidine) into newly synthesized DNA or by using a fluorescent dye (e.g., CFSE) that is diluted with each cell division.



- 2. Materials
- 96-well flat-bottom cell culture plates
- Complete RPMI 1640 medium
- Spleen from immunized and control mice
- NBI-6024 peptide
- Concanavalin A (ConA) or PHA (as a positive control)
- [3H]-thymidine or Carboxyfluorescein succinimidyl ester (CFSE)
- Cell harvester (for [3H]-thymidine assay)
- Scintillation counter (for [3H]-thymidine assay)
- Flow cytometer (for CFSE assay)
- 3. Workflow



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Caption: Lymphocyte Proliferation Assay Workflow.

- 4. Procedure
- · Splenocyte Isolation:

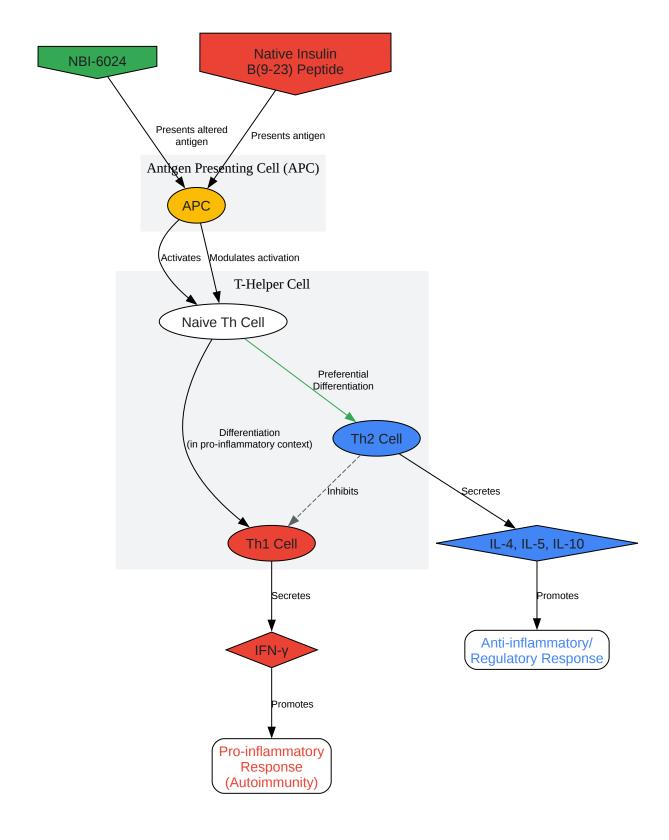


- 1. Aseptically remove the spleen from euthanized mice.
- 2. Prepare a single-cell suspension by gently grinding the spleen between two frosted glass slides or using a cell strainer.
- 3. Lyse red blood cells using ACK lysis buffer.
- 4. Wash the splenocytes twice with complete RPMI 1640 medium.
- 5. Count the viable cells and adjust the concentration to  $2 \times 10^6$  cells/mL.
- Cell Plating and Stimulation:
  - 1. Add 100  $\mu$ L of the cell suspension (2 x 10<sup>5</sup> cells) to each well of a 96-well plate.
  - 2. Add 100 µL of **NBI-6024**, ConA, or medium alone to the respective wells.
  - 3. Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
- Measurement of Proliferation ([3H]-thymidine method):
  - 1. Pulse each well with 1  $\mu$ Ci of [3H]-thymidine.
  - 2. Incubate for an additional 18 hours.
  - 3. Harvest the cells onto glass fiber filters using a cell harvester.
  - 4. Measure the incorporated radioactivity using a scintillation counter.
  - Results are expressed as counts per minute (CPM).
- Measurement of Proliferation (CFSE method):
  - Prior to plating, label the splenocytes with CFSE according to the manufacturer's instructions.
  - 2. After the 72-hour stimulation, harvest the cells.
  - 3. Analyze the cells by flow cytometry, gating on the lymphocyte population.



4. Proliferation is measured by the dilution of CFSE fluorescence.

# IV. Signaling Pathway





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Caption: Proposed mechanism of NBI-6024 action.

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### References

- 1. Immunomodulation in type 1 diabetes by NBI-6024, an altered peptide ligand of the insulin B epitope PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunological characterization and therapeutic activity of an altered-peptide ligand, NBI-6024, based on the immunodominant type 1 diabetes autoantigen insulin B-chain (9-23) peptide PubMed [pubmed.ncbi.nlm.nih.gov]
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